Enhanced Lipophilicity and Membrane Permeability vs. N1-Alkyl Analogs
The measured LogP of 1-isopropyl-1H-pyrazole-5-carboxylic acid (1.24; Hit2Lead ) and its computed XLogP (1.16; ChemSrc ) substantially exceed those of the 1-methyl analog (LogP = -0.36, ChemSrc ; LogP = 0.12, BOC Sciences ) and the 1-ethyl analog (LogP = 0.34, ChemBase [1]; LogP = 0.60, BOC Sciences ). This represents a >1.0 log unit increase over the methyl derivative and a >0.5 log unit increase over the ethyl derivative, placing the isopropyl analog in a more favorable lipophilicity range for passive membrane diffusion (LogP 1–3) according to Lipinski's guidelines.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.24 (Hit2Lead); XLogP = 1.16 (ChemSrc) |
| Comparator Or Baseline | 1-Methyl: LogP = -0.36 (ChemSrc), LogP = 0.12 (BOC Sciences); 1-Ethyl: LogP = 0.34 (ChemBase), LogP = 0.60 (BOC Sciences) |
| Quantified Difference | Increase of 1.04–1.60 log units over 1-methyl; increase of 0.56–0.82 log units over 1-ethyl |
| Conditions | Computed and experimentally derived LogP values from multiple independent databases (Hit2Lead, ChemSrc, ChemBase, BOC Sciences) |
Why This Matters
A LogP shift of >1.0 log unit can translate to a 10-fold difference in membrane permeability, directly influencing oral bioavailability and cellular uptake in phenotypic screening campaigns.
- [1] ChemBase. 1-Ethyl-1H-pyrazole-5-carboxylic acid – LogP = 0.335. Available at: https://en.chembase.cn View Source
